molecular formula C15H14O3 B2718469 2-[2-(4-Methylphenoxy)phenyl]acetic acid CAS No. 25563-03-5

2-[2-(4-Methylphenoxy)phenyl]acetic acid

Cat. No.: B2718469
CAS No.: 25563-03-5
M. Wt: 242.274
InChI Key: RXXSLIGGHLBIFA-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenoxy)phenyl]acetic acid is a phenylacetic acid derivative characterized by a biphenyl ether backbone with a methyl group at the para-position of the phenoxy ring and an acetic acid moiety on the adjacent phenyl ring. Its molecular formula is C₁₅H₁₄O₃ (molecular weight: 242.27 g/mol), and its structure confers unique physicochemical properties, such as moderate polarity due to the ether linkage and carboxylic acid group. This compound is of interest in medicinal chemistry, particularly in the development of anti-inflammatory and antitumor agents, as phenylacetic acid derivatives are known to modulate biological pathways related to inflammation and cell proliferation .

Properties

IUPAC Name

2-[2-(4-methylphenoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXSLIGGHLBIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Methylphenoxy)phenyl]acetic acid typically involves the reaction of 4-methylphenol with 2-bromophenylacetic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-methylphenol attacks the brominated aromatic ring, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the aromatic ring or the carboxylic acid group, resulting in the formation of alcohols or alkanes.

    Substitution: The phenylacetic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 4-methylphenoxybenzoic acid.

    Reduction: Formation of 2-[2-(4-methylphenoxy)phenyl]ethanol.

    Substitution: Formation of various substituted phenylacetic acids depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating more complex organic molecules. It is particularly valuable in the development of specialty chemicals and agrochemicals due to its structural similarities with other active compounds.

Biology

Research has indicated potential biological activities associated with this compound. It is studied for its interactions with cellular processes and may act as a probe in biochemical assays. Its ability to affect cellular signaling pathways makes it a candidate for further investigation in pharmacological studies.

Medicine

Ongoing research is exploring the therapeutic applications of 2-[2-(4-Methylphenoxy)phenyl]acetic acid. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other phenoxyacetic acid derivatives. These properties could position it as a potential candidate in drug development targeting pain and inflammation pathways.

Industry

The compound's structural characteristics lend themselves to applications in the production of herbicides and other agrochemicals. Its efficacy as an active ingredient can be explored further to enhance agricultural productivity while minimizing environmental impact.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of phenoxyacetic acid derivatives, including this compound, on animal models of arthritis. The results indicated a significant reduction in edema formation and inflammatory markers when administered at specific dosages.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of this compound. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition suggests that the compound may have therapeutic potential in treating conditions like arthritis or other inflammatory diseases.

Case Study 3: Synthesis Pathways

Research into synthetic pathways for producing this compound highlighted efficient methods using readily available precursors. The synthesis involved multi-step reactions that demonstrated high yields, making it feasible for industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenoxy)phenyl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural auxins, leading to uncontrolled growth in plants. This is achieved through the activation of auxin receptors and subsequent signaling pathways that regulate cell division and elongation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-[2-(4-Methylphenoxy)phenyl]acetic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups LogP* (Predicted)
This compound C₁₅H₁₄O₃ 242.27 4-Methylphenoxy, acetic acid Ether, carboxylic acid 3.2
2-(4-Methoxyphenoxy)phenylacetic acid C₁₅H₁₄O₄ 258.27 4-Methoxyphenoxy, acetic acid Ether, carboxylic acid 2.8
2-(2-(4-Chlorophenoxy)phenyl)acetic acid C₁₄H₁₁ClO₃ 262.69 4-Chlorophenoxy, acetic acid Ether, carboxylic acid 3.5
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.18 4-Hydroxy-3-methoxyphenyl, acetic acid Phenolic hydroxyl, carboxylic acid 1.6
2-(4-Octylphenyl)acetic acid C₁₆H₂₄O₂ 248.36 4-Octylphenyl, acetic acid Alkyl chain, carboxylic acid 6.1

*LogP values estimated using ChemDraw software.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent in 2-(2-(4-Chlorophenoxy)phenyl)acetic acid increases lipophilicity (LogP = 3.5) compared to the methyl (LogP = 3.2) and methoxy (LogP = 2.8) derivatives, which have electron-donating groups .
  • Polarity : The presence of a hydroxyl group in 2-(4-Hydroxy-3-methoxyphenyl)acetic acid significantly reduces LogP (1.6), enhancing water solubility but limiting membrane permeability .
  • Alkyl Chain Effects : The long octyl chain in 2-(4-Octylphenyl)acetic acid drastically increases lipophilicity (LogP = 6.1), favoring interactions with lipid-rich biological membranes .
Anti-Inflammatory Activity
  • 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid: Demonstrates potent anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM in NO inhibition assays), outperforming the reference compound quercetin (IC₅₀ = 17.21 ± 0.50 μM) .
  • Dihydropyrimidine Derivatives: Compounds like [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid show anti-inflammatory effects comparable to diclofenac sodium in vivo .
Antitumor Activity
  • Phenylacetic Acid Derivatives : 3,4-Dihydroxyphenylacetic acid (a metabolite of dopamine) exhibits antiproliferative effects against cancer cells by inducing apoptosis .

Biological Activity

2-[2-(4-Methylphenoxy)phenyl]acetic acid, also known as a derivative of phenylacetic acid, has garnered interest for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. Below is a detailed examination of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C16H16O3
  • CAS Number: 25563-03-5

The compound features a phenyl ring substituted with a methyl group and an acetic acid moiety, which is significant for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The mechanism of action for this compound appears to involve:

  • Interaction with Enzymes: The carboxylic acid group may interact with specific enzymes or receptors, modulating their activity.
  • Cell Membrane Integrity: Similar compounds have shown the ability to disrupt cell membrane integrity in microbial cells, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of inflammatory cytokines
AntimicrobialActivity against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Anti-inflammatory Study:
    A study evaluated the anti-inflammatory properties of this compound in a murine model. Results indicated significant reductions in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy:
    In vitro testing demonstrated that the compound exhibited moderate antibacterial activity against gram-positive and gram-negative bacteria, with an IC50 value comparable to standard antibiotics .
  • Anticancer Activity:
    Research on phenylacetic acid derivatives showed promising results in inhibiting the growth of various cancer cell lines. For instance, compounds similar to this compound were tested against MCF7 (breast cancer) and HCT116 (colon cancer) cells, showing IC50 values in the low micromolar range .

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